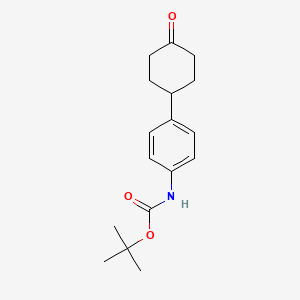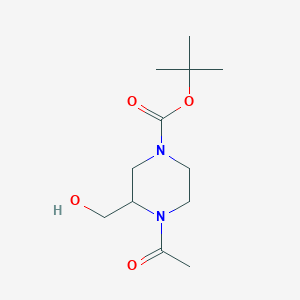
Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Descripción general
Descripción
Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group. These functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate typically involves multiple steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Amination: The brominated thiophene undergoes nucleophilic substitution with tert-butoxycarbonyl-protected amine (Boc-NH2) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds that can interact with biological targets such as enzymes and receptors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar structure with a thiazole ring instead of a thiophene ring.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a phenyl ring and a hydroxyl group.
Uniqueness
Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The thiophene ring offers distinct electronic properties compared to other heterocycles, making it valuable in the design of novel compounds with desired biological activities.
Propiedades
IUPAC Name |
methyl 4-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(12)5-7(18-8)9(14)16-4/h5H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIFNYICWMPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate](/img/structure/B8148309.png)



![1'-Boc-spiro[6-methoxy-indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8148334.png)



![tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate](/img/structure/B8148346.png)


